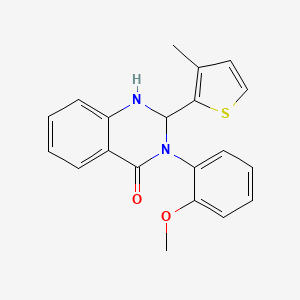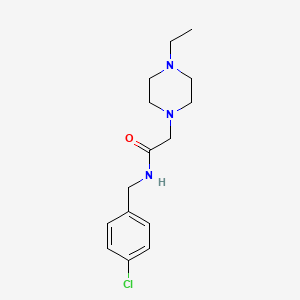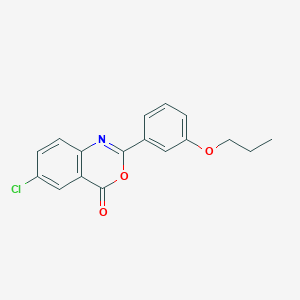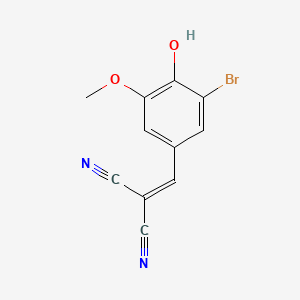![molecular formula C16H17N3O4 B5301660 N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5301660.png)
N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is commonly referred to as a pyridinecarboximidamide derivative, and its chemical structure is represented as C18H20N4O4.
Wirkmechanismus
The mechanism of action of N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide involves the inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. This inhibition leads to the suppression of angiogenesis, which is the process of forming new blood vessels. By inhibiting angiogenesis, N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide can prevent the growth and spread of tumors.
Biochemical and Physiological Effects
N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, it can suppress the formation of new blood vessels, which is a crucial step in the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in lab experiments is its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a promising candidate for the treatment of various diseases. However, one of the limitations is that further studies are needed to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions related to N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, research could be conducted to determine the safety and efficacy of N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in humans.
Conclusion
In conclusion, N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a promising candidate for the treatment of cancer, inflammation, and other diseases. Further studies are needed to determine its efficacy and safety in humans and to optimize the synthesis method to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide involves the reaction between 4-pyridinecarboximidamide and 2-(4-methoxyphenoxy)propanoic acid. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane. The product is then purified by column chromatography to obtain N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide as a white powder.
Wissenschaftliche Forschungsanwendungen
N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been investigated for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. These properties make it a promising candidate for the treatment of cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-11(22-14-5-3-13(21-2)4-6-14)16(20)23-19-15(17)12-7-9-18-10-8-12/h3-11H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLXHDXHCHNCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=NC=C1)N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=NC=C1)\N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5301599.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5301615.png)
![6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5301623.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5301630.png)
![N-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5301635.png)
![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5301637.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5301642.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5301643.png)

![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5301657.png)
![2-{[4-(3-pyridinyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5301664.png)